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Compound of Interest

Compound Name: Ethyl 3-(Dimethylamino)acrylate

Cat. No.: B074694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthesis methods for Ethyl 3-
(dimethylamino)acrylate, with a focus on reaction times. The information is compiled from

various patented methods and chemical databases to offer an objective overview for

researchers and professionals in drug development and fine chemical synthesis.

Quantitative Data Summary
The following table summarizes the reaction times and conditions for different synthetic routes

to Ethyl 3-(dimethylamino)acrylate.
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Method

No.

Reactant

s

Catalyst/

Reagent

Tempera

ture
Pressure

Reaction

Time
Yield

Referen

ce

1

Ethyl

acetate,

Dimethyl

amine,

Carbon

monoxid

e

Sodium

ethoxide,

Ethyl

formate

40°C 30 bar 3 hours 95% [1]

2

Ethyl

acetate,

Dimethyl

amine,

Carbon

monoxid

e

Sodium

tert-

butoxide,

Triethyl

orthoform

ate

65°C 20 bar 3 hours 95.9% [1]

3

Ethyl

acetate,

Dimethyl

amine,

Carbon

monoxid

e

Catalyst

A & B

(e.g.,

Sodium

ethoxide,

Diethyl

carbonat

e)

30-70°C 10-60 bar 1-4 hours >95% [2]

4

Ethyl

acetate,

Dimethyl

amine

(aqueous

solution),

Formic

acid

None

specified
125°C

~0.55

MPa
16 hours 91.9% [3]

5 Ketene

diethyl

acetal,

Potassiu

m

carbonat

60°C Not

specified

3 hours 27% [4]
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Vilsmeier

reagent

e,

Triethyla

mine

6

Ethyl

formyl

acetate,

Dimethyl

amine

hydrochl

oride

(aqueous

solution)

None

specified
20-25°C

Not

specified
3 hours

93.2% (of

crude)
[5]

7

Ethyl

acetate,

Carbon

monoxid

e,

Dimethyl

amine

carbonat

e

Sodium

ethoxide
45-50°C

0.2-0.8

MPa
10 hours

Not

specified
[6]

8

Ethyl

acetate,

Carbon

monoxid

e,

Dimethyl

amine

Solid

base

catalyst

(e.g.,

NaOH or

KOH on

Al2O3 or

SiO2)

50°C 1 MPa
2.5-4

hours

Not

specified
[7]

Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: One-Pot Synthesis with Sodium Ethoxide and Ethyl Formate[1]
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To a solution of dimethylamine (54.1g, 1.2mol) in tetrahydrofuran (250mL) in an autoclave,

add ethyl acetate (88.1g, 1mol), sodium ethoxide (81.7g, 1.2mol), and ethyl formate (7.4g,

0.1mol).

Introduce carbon monoxide into the autoclave and control the pressure at 30 bar.

Heat the reaction mixture to 40°C and maintain for 3 hours, or until the CO pressure no

longer declines.

Cool the reaction to room temperature and filter.

The filtrate is subjected to vacuum distillation, collecting the fraction at 80-83°C/5mmHg to

yield Ethyl 3-(dimethylamino)acrylate.

Method 4: High-Temperature Sealed Reaction[3]

Charge a 3000L stainless steel reactor with ethyl acetate (880kg, 10kmol) and a 40%

dimethylamine aqueous solution (1237.5kg, 11kmol).

Stir the mixture until uniform, then pump in formic acid (690kg, 15kmol).

Introduce steam into the reactor jacket to raise the internal temperature to 125°C, at which

point the pressure will be approximately 0.2MPa.

Introduce nitrogen to increase the pressure to 0.55MPa.

Maintain the reaction under these sealed conditions for 16 hours, adding nitrogen as needed

to maintain the pressure at 0.55MPa.

After the reaction is complete, cool the reactor to below 45°C.

The resulting material is then processed for purification.

Method 5: Vilsmeier Reagent Approach[4]

Combine anhydrous potassium carbonate (2 mg), triethylamine (1 mL), ketene diethyl acetal

(0.5 mL), and Vilsmeier reagent (179 mg) in a suitable vessel.
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Heat the mixture at 60°C with stirring.

After 1 hour, add an additional 0.5 mL of ketene diethyl acetal.

Continue heating for another 2 hours.

Cool the mixture and extract with hexanes (3 x 10 mL).

Evaporate the hexanes to obtain the product.
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Caption: Workflow for the comparative analysis of synthesis methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of Reaction Times for Ethyl 3-
(dimethylamino)acrylate Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074694#comparative-analysis-of-reaction-times-for-
ethyl-3-dimethylamino-acrylate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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